molecular formula C30H44O4 B1262548 Kadsuracoccinic acid A CAS No. 1016260-22-2

Kadsuracoccinic acid A

Cat. No. B1262548
CAS RN: 1016260-22-2
M. Wt: 468.7 g/mol
InChI Key: QOIBKZDJHBYYMX-AVNVPESYSA-N
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Description

Kadsuracoccinic acid A is a natural product found in Kadsura coccinea . It is a tetracyclic natural compound and has been used in traditional Chinese medicine for the treatment of various disorders . The molecular formula of Kadsuracoccinic acid A is C30H44O4 .


Molecular Structure Analysis

The molecular structure of Kadsuracoccinic acid A was elucidated by analysis of their 2D-NMR spectroscopic data . The molecular weight is 468.7 g/mol .


Physical And Chemical Properties Analysis

Kadsuracoccinic acid A has a molecular weight of 468.7 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound also has 8 rotatable bonds .

Scientific Research Applications

properties

IUPAC Name

(Z,6Z)-6-[(3aS,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,22,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-,23-20-/t22-,25+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIBKZDJHBYYMX-AVNVPESYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2C(=CCC3(C2(CCC3=C(C)CCC=C(C)C(=O)O)C)C)C1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]\3([C@]2(CC/C3=C(\C)/CC/C=C(/C)\C(=O)O)C)C)[C@@]1(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kadsuracoccinic acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of Kadsuracoccinic acid A?

A1: Kadsuracoccinic acid A (1) demonstrated inhibitory activity against the cleavage of cultured individual Xenopus laevis cells at the blastular stage, with an IC50 value of 0.32 μg/mL []. This suggests potential anti-proliferative activity, at least in this specific experimental model.

Q2: What is the chemical structure of Kadsuracoccinic acid A?

A2: Kadsuracoccinic acid A is a novel 3,4-seco-lanostane triterpene. Its structure was elucidated using spectroscopic techniques, including 2D-NMR spectroscopy, and confirmed by X-ray crystallography []. This study represented the first report of a 3,4-seco-lanostane-type triterpene containing a 17(20)-ene functional group.

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